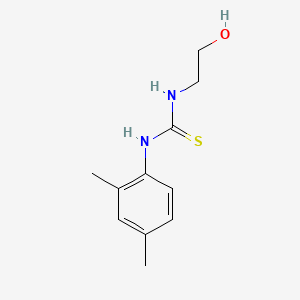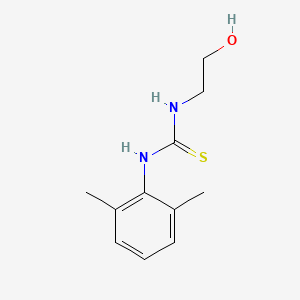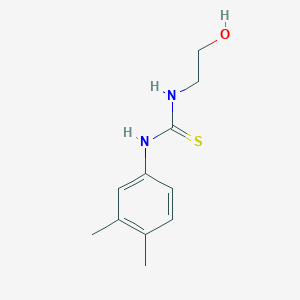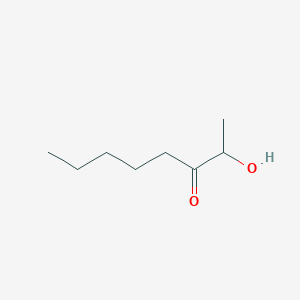![molecular formula C12H7N3O3 B3270247 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-60-5](/img/structure/B3270247.png)
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine
Vue d'ensemble
Description
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7N3O3 . It is a derivative of oxazolo[4,5-b]pyridine, which is a lactone and derives from a hydride of an oxazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine and its derivatives has been the subject of various studies . A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .Molecular Structure Analysis
The molecular structure of 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine is characterized by a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemical reactions involving 2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine are complex and can involve various mechanisms. For instance, the effect of the pyridine nucleus on the properties of the oxazolinethione ring was found to be closely similar to the influence of a 5- or 6-nitrophenyl ring in benzoxazolinethiones and increased the tendency of the oxazolinethione ring toward cleavage .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Activities
2-(Substituted phenyl)oxazolo[4,5-b]pyridines exhibit significant anti-inflammatory and analgesic properties. Some derivatives have shown activity comparable to phenylbutazone or indomethacin, but without causing irritation in the gastrointestinal tract, which is common with acidic anti-inflammatory compounds (Clark et al., 1978).
Antihypertensive Properties
A derivative of oxazolo(3,2-a)pyridine, described as P5, exhibits long-acting antihypertensive activity. P5 has been found to be effective in inhibiting pressor responses to various agonists, suggesting its potential as an antihypertensive agent (Martín et al., 2001).
Photophysical and Semiconductor Applications
Oxazolo[4,5-b]pyridines derivatives, specifically 2-(2-hydroxyphenyl)oxazolo derivatives, have been studied for their photophysical properties. These compounds exhibit diverse fluorescence quantum yields and have potential applications as organic semiconductors (Briseño-Ortega et al., 2018).
Antimicrobial Activity
2-(Substituted)oxazolo[4,5-b]pyridine derivatives have shown promising antimicrobial activities against various bacteria and fungi strains. Some derivatives exhibit better activity than standard antibiotics, such as ampicillin and gentamicin (Celik et al., 2021).
Dye and Pigment Production
2-(Aminophenyl)oxazolo[4,5-b]pyridines have been used in the production of dyes suitable for polyamide fabrics and cationic dyes for acrylic fibers. The electronic spectra and NMR characteristics of these dyes have been studied, highlighting their utility in textile applications (Barni et al., 1985).
Photophysical Studies
2-(4'-N,N-Dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) has been studied for its spectral characteristics in different solvents. Its unique photophysical properties are of interest for potential applications in materials science and chemistry (Mishra & Krishnamoorthy, 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)9-4-1-3-8(7-9)12-14-11-10(18-12)5-2-6-13-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLQTOLGLJXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)oxazolo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)
![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270241.png)
![2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270262.png)
![2-(2,5-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270264.png)
![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270269.png)
![2-(2-(Trifluoromethyl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270273.png)